4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid
CAS No.:
Cat. No.: VC20271816
Molecular Formula: C39H42N2O8
Molecular Weight: 666.8 g/mol
* For research use only. Not for human or veterinary use.
![4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid -](/images/structure/VC20271816.png)
Specification
Molecular Formula | C39H42N2O8 |
---|---|
Molecular Weight | 666.8 g/mol |
IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-37(46)32(18-35(44)45)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,44,45) |
Standard InChI Key | HMGGDHLJBRXJCV-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name reflects its intricate architecture, which combines a dioxocyclohexylidene group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a substituted phenyl moiety. Its molecular formula, C₃₉H₄₂N₂O₈, corresponds to a molar mass of 666.76 g/mol . The stereochemistry is defined by the (S)-configuration at the aspartic acid backbone, which influences its biological interactions .
Key structural features include:
-
Fmoc Group: A 9-fluorenylmethoxycarbonyl moiety that protects the amino group during peptide synthesis, enabling selective deprotection under mild basic conditions .
-
Dioxocyclohexylidene Moiety: A cyclic ketone system that introduces rigidity and may participate in hydrogen bonding or hydrophobic interactions .
-
Substituted Phenyl Ring: A para-substituted benzyloxy group linked to the dioxocyclohexylidene system, which modulates electronic properties and solubility .
Synthetic Pathways and Optimization
Strategic Synthetic Design
The synthesis of 4-[(4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid involves multi-step organic reactions, typically including:
-
Protection of the Amino Group: Introduction of the Fmoc group to the aspartic acid backbone using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as diisopropylethylamine (DIPEA) .
-
Coupling of the Dioxocyclohexylidene Moiety: Reaction of the protected aspartic acid derivative with 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
-
Deprotection and Purification: Final cleavage of temporary protecting groups (if present) and purification via reverse-phase HPLC to achieve >95% purity .
Challenges in Synthesis
The steric hindrance posed by the dioxocyclohexylidene group and the sensitivity of the Fmoc group to acidic conditions necessitate precise temperature and pH control. Side reactions, such as premature deprotection or epimerization at the chiral center, are mitigated through low-temperature reactions (0–4°C) and the use of non-nucleophilic bases .
Pharmacological and Therapeutic Applications
Role in Peptide Synthesis
As an Fmoc-protected aspartic acid derivative, this compound serves as a building block in solid-phase peptide synthesis (SPPS). The beta-ester linkage (ODmab) provides orthogonal protection, allowing selective modification of the side chain during peptide elongation . This is particularly valuable for synthesizing cyclic or branched peptides with enhanced stability .
Comparative Analysis with Structural Analogs
The compound’s uniqueness becomes evident when compared to simpler Fmoc-protected amino acids or dioxocyclohexylidene-containing molecules:
-
Fmoc-L-Aspartic Acid: Lacks the dioxocyclohexylidene group, resulting in reduced conformational rigidity and altered biological activity .
-
2-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino} Derivatives: Feature shorter alkyl chains, leading to diminished hydrophobic interactions and lower cellular uptake .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume